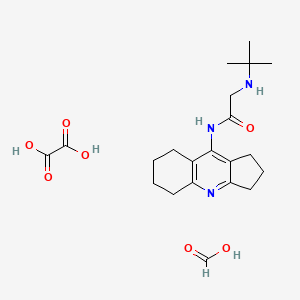![molecular formula C20H22N2O5 B5147148 N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine, also known as MBV, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MBV is a derivative of the natural amino acid valine and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine is not fully understood, but it is thought to work by inhibiting specific enzymes or molecular pathways involved in cell growth and proliferation. This may explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of immune system function. These effects make N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine a potentially useful tool for studying various biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine. One area of interest is the development of new cancer treatments based on N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine or its derivatives. Another area of interest is the use of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine as a tool for studying various biological processes, including cell growth and proliferation, angiogenesis, and immune system function. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine and its potential applications in drug discovery and peptide chemistry.
Synthesis Methods
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-methoxybenzoyl chloride with N-(tert-butoxycarbonyl)valine, followed by deprotection of the tert-butoxycarbonyl group to yield N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine.
Scientific Research Applications
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and peptide chemistry. In cancer research, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. In drug discovery, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In peptide chemistry, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been used as a building block for the synthesis of more complex peptides.
properties
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12(2)17(20(25)26)22-19(24)15-6-4-5-7-16(15)21-18(23)13-8-10-14(27-3)11-9-13/h4-12,17H,1-3H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNWLOCYNRZUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[2-[[(4-Methoxyphenyl)-oxomethyl]amino]phenyl]-oxomethyl]amino]-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)


![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)


![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
